molecular formula C15H13N3O2S B4688794 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide CAS No. 945202-25-5

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide

Cat. No. B4688794
CAS RN: 945202-25-5
M. Wt: 299.3 g/mol
InChI Key: SIKWPXNOTCJSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide, also known as MIPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MIPT belongs to the class of isoxazolecarboxamide derivatives and has been studied for its pharmacological effects, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act on the GABAergic system. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to a decrease in neuronal excitability and can explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons. This compound has also been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide is its high potency and selectivity for GABA receptors, which makes it a useful tool for studying the GABAergic system. This compound also has a long half-life, which allows for sustained effects in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is its potential use in the treatment of anxiety and depression. This compound has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential use in humans. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on the GABAergic system.
Conclusion
This compound is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It has been studied for its pharmacological effects, mechanism of action, and biochemical and physiological effects. This compound has shown promise in various fields of medicine, including neurology and psychiatry. Further research is needed to determine its potential therapeutic applications in humans and to better understand its mechanism of action.

Scientific Research Applications

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticonvulsant, neuroprotective, and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-8-12(18-20-9)14(19)17-15-16-13(10(2)21-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKWPXNOTCJSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168540
Record name 5-Methyl-N-(5-methyl-4-phenyl-2-thiazolyl)-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945202-25-5
Record name 5-Methyl-N-(5-methyl-4-phenyl-2-thiazolyl)-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945202-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-N-(5-methyl-4-phenyl-2-thiazolyl)-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.